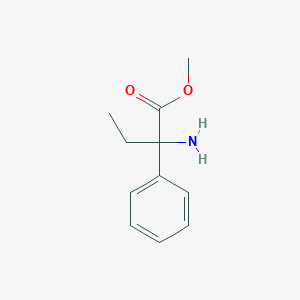![molecular formula C16H12N4O2 B2606999 2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile CAS No. 1025609-04-4](/img/structure/B2606999.png)
2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile (DMOC-N-CN) is an organic compound that is used in a variety of scientific applications. It is a versatile compound that has been used in synthesis, as a catalyst, and as a reagent in many biochemical and physiological studies. DMOC-N-CN is an important tool in the laboratory, as it can be used to study the effects of various compounds on the body.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
This compound is part of a broader category of chemicals that are extensively explored for their reactive properties and potential applications in synthesizing novel organic compounds. For instance, reactions involving 2,3-diaminomaleonitrile (DAMN) with various diones have been studied to produce compounds with potential for further chemical analysis and applications (Kubota et al., 2009). These reactions highlight the versatility of similar compounds in synthesizing diverse chemical structures, which can be crucial for developing new materials or biological probes.
Fluorescent Probes for Biological Applications
The structure and functionality of compounds similar to 2-amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile make them suitable candidates for designing fluorescent probes. A study by Zhao et al. (2017) described the synthesis of a new compound that acts as a fluorescent probe for hypochlorous acid, showing high selectivity and sensitivity. This research underscores the potential of such compounds in bio-imaging and sensing applications, particularly for detecting specific ions or molecules within biological systems (Zhao et al., 2017).
Heterocyclic Compound Synthesis
Compounds with structures related to this compound serve as precursors or intermediates in the synthesis of heterocyclic compounds. For example, the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives from 2-cyanoacetamide and benzylideneacetone showcases the utility of similar compounds in creating complex heterocyclic structures, which are valuable in pharmaceutical and materials science research (Shatsauskas et al., 2017).
Optical and Material Science
The exploration of antipyrine derivatives for their optical properties, as seen in the study by El-Ghamaz et al. (2017), indicates that compounds structurally related to this compound could play a significant role in material sciences. These studies focus on understanding the absorption, refraction, and dispersion properties of these compounds, which could inform the design of novel optical materials or sensors (El-Ghamaz et al., 2017).
Eigenschaften
IUPAC Name |
2-amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-9-3-10(2)15-14(4-9)22-8-11(16(15)21)7-20-13(6-18)12(19)5-17/h3-4,7-8H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXMWMAARJXAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C=NC(=C(C#N)N)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2606922.png)


![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2606927.png)
![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2606929.png)
![N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2606931.png)
![N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2606932.png)
![9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2606933.png)

![N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B2606936.png)